molecular formula C9H11N5O2 B587316 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one CAS No. 141635-93-0

8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one

Cat. No. B587316
M. Wt: 221.22
InChI Key: UGJRDCQEZCPJPZ-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one, abbreviated as 8-OH-MTP, is a naturally occurring compound found in the human body. It is a purine derivative that is involved in a variety of biochemical and physiological processes in the body. 8-OH-MTP has a wide range of potential applications in the field of scientific research due to its unique properties and potential therapeutic effects.

Scientific Research Applications

Tautomerism and Molecular Interactions

The compound shows relevance in the study of tautomerism and molecular interactions, particularly in nucleic acid bases. The research emphasizes the influence of environmental interactions on tautomeric equilibria of purine and pyrimidine bases. The study by Person et al. (1989) highlights the role of infrared studies in understanding these equilibria, providing insights into the isolated bases and their interactions with the environment, thus contributing significantly to the field of molecular biology and genetics Person et al., 1989.

Purine and Pyrimidine Oxidation Reactions

Cadet et al. (2014) investigated the one-electron oxidation reactions of nucleobases in cellular DNA, emphasizing the damage induced by purine and pyrimidine radical cations. The study provides crucial insights into the molecular mechanisms of DNA damage and repair, with implications for understanding cancer and other genetic disorders Cadet et al., 2014.

Medicinal Chemistry and Anticancer Activity

Yimer and Fekadu (2015) explored the synthesis of purine/benzimidazole hybrids, evaluating their in vitro anticancer activities. This work contributes to the field of medicinal chemistry, specifically in the development and screening of potential anticancer agents Yimer & Fekadu, 2015.

Biological Activities of Hydroxyquinolines

Saadeh et al. (2020) focused on the synthesis and biological activities of 8-hydroxyquinoline derivatives, noting their antimicrobial, anticancer, and antifungal effects. This study is pertinent to the fields of pharmacology and drug development, offering a foundation for the development of therapeutic agents Saadeh et al., 2020.

properties

IUPAC Name

8-hydroxy-6-methyl-5,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJRDCQEZCPJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=O)C3=C(N=CN3)N=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858457
Record name 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one

CAS RN

141635-93-0
Record name 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 2
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 3
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 4
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 5
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 6
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one

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